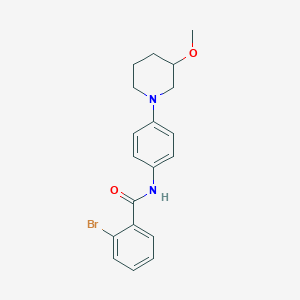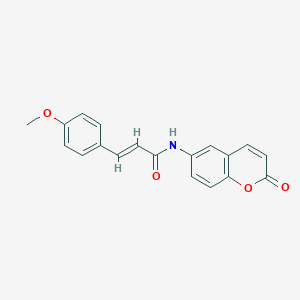
(2E)-3-(4-methoxyphenyl)-N-(2-oxo-2H-chromen-6-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(4-methoxyphenyl)-N-(2-oxo-2H-chromen-6-yl)prop-2-enamide, also known as MOC-31, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MOC-31 is a member of the chromenone family and is a potent inhibitor of the epithelial cell adhesion molecule (EpCAM). The compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool in the study of various diseases and physiological processes.
Mechanism of Action
(2E)-3-(4-methoxyphenyl)-N-(2-oxo-2H-chromen-6-yl)prop-2-enamide exerts its effects by binding to the EpCAM protein, which is overexpressed in many types of cancer cells. The binding of (2E)-3-(4-methoxyphenyl)-N-(2-oxo-2H-chromen-6-yl)prop-2-enamide to EpCAM inhibits the signaling pathways that promote cancer cell growth and proliferation, leading to the death of cancer cells.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, (2E)-3-(4-methoxyphenyl)-N-(2-oxo-2H-chromen-6-yl)prop-2-enamide has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to modulate the immune response, and has been proposed as a potential therapeutic agent for autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. (2E)-3-(4-methoxyphenyl)-N-(2-oxo-2H-chromen-6-yl)prop-2-enamide has also been shown to have anti-inflammatory effects, and has been proposed as a potential treatment for inflammatory bowel disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of (2E)-3-(4-methoxyphenyl)-N-(2-oxo-2H-chromen-6-yl)prop-2-enamide is its specificity for EpCAM, which allows for the selective inhibition of cancer cells without affecting normal cells. However, the compound has some limitations in terms of its solubility and stability, which can make it difficult to work with in certain experimental settings.
Future Directions
There are many potential future directions for research on (2E)-3-(4-methoxyphenyl)-N-(2-oxo-2H-chromen-6-yl)prop-2-enamide. One area of interest is in the development of more potent and selective inhibitors of EpCAM, which could have even greater therapeutic potential for the treatment of cancer and other diseases. Additionally, (2E)-3-(4-methoxyphenyl)-N-(2-oxo-2H-chromen-6-yl)prop-2-enamide may have applications in the field of regenerative medicine, where it could be used to promote the differentiation of stem cells into specific cell types. Finally, (2E)-3-(4-methoxyphenyl)-N-(2-oxo-2H-chromen-6-yl)prop-2-enamide could also be used in the development of diagnostic tools for the detection of EpCAM-expressing cancer cells.
Synthesis Methods
(2E)-3-(4-methoxyphenyl)-N-(2-oxo-2H-chromen-6-yl)prop-2-enamide can be synthesized using a variety of methods, including the reaction of 4-methoxyphenylboronic acid with 2-oxo-2H-chromene-6-carbaldehyde in the presence of a palladium catalyst. The resulting intermediate can then be reacted with propargylamine to yield the final product, (2E)-3-(4-methoxyphenyl)-N-(2-oxo-2H-chromen-6-yl)prop-2-enamide.
Scientific Research Applications
(2E)-3-(4-methoxyphenyl)-N-(2-oxo-2H-chromen-6-yl)prop-2-enamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer biology, where (2E)-3-(4-methoxyphenyl)-N-(2-oxo-2H-chromen-6-yl)prop-2-enamide has been shown to inhibit the growth and proliferation of cancer cells. The compound has been shown to be particularly effective against breast, colon, and lung cancer cells, and has been proposed as a potential therapeutic agent for these types of cancer.
properties
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-(2-oxochromen-6-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4/c1-23-16-7-2-13(3-8-16)4-10-18(21)20-15-6-9-17-14(12-15)5-11-19(22)24-17/h2-12H,1H3,(H,20,21)/b10-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYPXBSJTHOSNZ-ONNFQVAWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)OC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-methoxyphenyl)-N-(2-oxo-2H-chromen-6-yl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

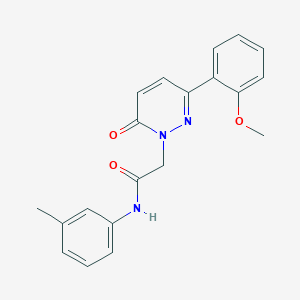
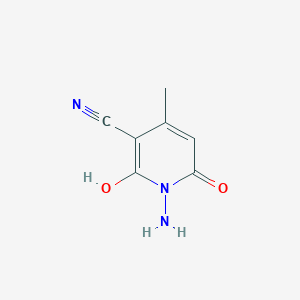

![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(naphthalen-2-yl)methanone](/img/structure/B2950174.png)
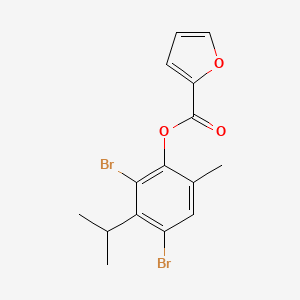
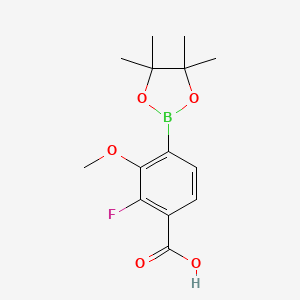
![N-(1-Cyanocyclopropyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2950182.png)

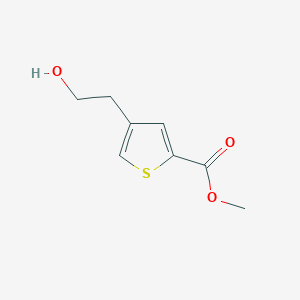
![1-[4-(tert-butyl)benzyl]-4-(2,6-difluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B2950189.png)
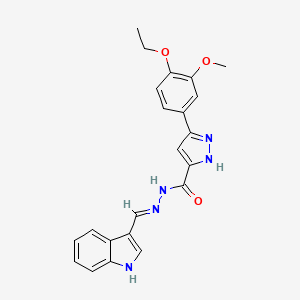
![5-[(E)-2-(2-chloroanilino)ethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carbonitrile](/img/structure/B2950192.png)

